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3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide Documentation Hub

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  • Product: 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide
  • CAS: 861208-22-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide: A Technical Guide

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged, nitrogen-bridged bicyclic pharmacophore heavily utilized in medicinal chemistry due to its bioisosteric relationship with indoles and benzimidazoles....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged, nitrogen-bridged bicyclic pharmacophore heavily utilized in medicinal chemistry due to its bioisosteric relationship with indoles and benzimidazoles. Within this structural class, 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide (CAS: 861208-22-2) serves as a highly specialized, polyfunctional intermediate. By strategically positioning a chlorine atom at C6 for metabolic stability, a bromine atom at C3 for electronic modulation or cross-coupling, and a carbohydrazide at C2 for divergent cyclization, this molecule acts as a critical linchpin for the synthesis of complex antimicrobial, antiviral, and anticancer agents.

This whitepaper provides an authoritative breakdown of its physicochemical properties, outlines a self-validating synthetic workflow, and maps its downstream applications in drug discovery.

Physicochemical Profiling and Structural Causality

Understanding the physicochemical properties of this intermediate is essential for predicting its behavior in both synthetic workflows and biological environments. The presence of two distinct halogens significantly alters the electronic landscape of the core heterocycle [1].

Quantitative Data Summary
Physicochemical PropertyValueCausality / Significance in Drug Design
CAS Number 861208-22-2Unique identifier for procurement and regulatory tracking [1].
Molecular Formula C₈H₆BrClN₄ODictates the exact mass profile required for HRMS validation.
Molecular Weight 289.52 g/mol Optimal for fragment-based drug design (FBDD); leaves ample room for molecular weight expansion (<500 Da limit).
Density (Predicted) ~1.84 g/cm³The unusually high density reflects the presence of heavy halogen atoms (Br, Cl) packed into a highly planar, rigid aromatic core.
pKa (Predicted) 2.23 ± 0.50The intrinsic basicity of the imidazopyridine nitrogen is severely attenuated by the inductive electron-withdrawing effects of the halogens.
Physical State Crystalline SolidStrong intermolecular hydrogen bonding from the carbohydrazide moiety (-NH-NH₂) results in high crystal lattice energy.

Rational Synthesis and Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on understanding the why behind every reagent choice. To ensure scientific integrity, each step in the protocol below incorporates orthogonal validation checkpoints (TLC, LC-MS, and NMR) to prevent the propagation of synthetic errors.

Step 1: Core Assembly via Tschitschibabin Condensation
  • Protocol: Dissolve 2-amino-5-chloropyridine (1.0 eq) and ethyl bromopyruvate (1.1 eq) in absolute ethanol. Reflux the mixture for 4–6 hours. Cool to room temperature to precipitate the hydrobromide salt, then neutralize with saturated aqueous NaHCO₃ to isolate ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate.

  • Causality: This reaction leverages the nucleophilicity of the exocyclic amine to attack the α-carbon of the pyruvate. Subsequent intramolecular cyclization onto the endocyclic nitrogen forms the thermodynamically stable aromatic system. Ethanol is selected because it dissolves the starting materials at reflux but forces the product salt to precipitate upon cooling, driving the reaction forward.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The highly polar starting amine (R_f ~0.2) will disappear, replaced by a highly fluorescent blue spot under 254 nm UV (R_f ~0.6). Confirm intermediate mass via LC-MS (ESI+): expected[M+H]⁺ at m/z 225.0.

Step 2: Regioselective Bromination
  • Protocol: Dissolve the Step 1 intermediate in anhydrous N,N-Dimethylformamide (DMF). Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C. Stir at room temperature for 2 hours. Pour into ice water to precipitate ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate.

  • Causality: The C3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic due to electron donation from the bridgehead nitrogen. NBS is chosen over elemental bromine to ensure a controlled, monoselective electrophilic aromatic substitution, preventing unwanted degradation of the ester functionality.

  • Self-Validation: Analyze the crude product via ¹H NMR (DMSO-d₆). The defining validation metric is the complete disappearance of the characteristic C3-H singlet (typically observed around 8.1 ppm in the precursor).

Step 3: Hydrazinolysis
  • Protocol: Suspend the Step 2 intermediate in ethanol. Add hydrazine hydrate (NH₂NH₂·H₂O) (5.0 eq) and reflux for 8 hours. Cool to 0 °C, filter the resulting precipitate, and wash with cold ethanol to yield the final 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide.

  • Causality: The conversion of the C2-ethyl ester to a carbohydrazide requires a powerful α-effect nucleophile. A 5-fold stoichiometric excess of hydrazine is critical; it drives the equilibrium forward while statistically preventing the newly formed carbohydrazide from reacting with another ester molecule to form an insoluble, symmetrical diacylhydrazine dimer.

  • Self-Validation: FT-IR spectroscopy is the fastest orthogonal check. The sharp ester carbonyl stretch (~1725 cm⁻¹) will shift to a lower frequency amide/hydrazide band (~1665 cm⁻¹), accompanied by the emergence of broad N-H stretching bands at 3200–3300 cm⁻¹. LC-MS (ESI+) confirms the final product mass at m/z 289.5 [1].

Synthesis SM 2-Amino-5-chloropyridine + Ethyl bromopyruvate Step1 Condensation (Reflux, EtOH) SM->Step1 Int1 Ethyl 6-chloroimidazo[1,2-a] pyridine-2-carboxylate Step1->Int1 Step2 Bromination (NBS, DMF, RT) Int1->Step2 Int2 Ethyl 3-bromo-6-chloroimidazo [1,2-a]pyridine-2-carboxylate Step2->Int2 Step3 Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Int2->Step3 Product 3-Bromo-6-chloroimidazo[1,2-a] pyridine-2-carbohydrazide Step3->Product

Synthetic workflow for 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide.

Downstream Derivatization in Medicinal Chemistry

The 2-carbohydrazide moiety is a versatile synthetic linchpin, enabling the divergent synthesis of complex heterocyclic architectures that target various biological pathways [2].

  • Schiff Base Condensation: Reaction of the carbohydrazide with substituted aromatic aldehydes in the presence of catalytic glacial acetic acid yields hydrazones (Schiff bases). These derivatives frequently exhibit enhanced anticorrosion properties and potent antimicrobial profiles against Gram-positive and Gram-negative bacteria [3].

  • 1,3,4-Oxadiazole Cyclization: Treatment of the carbohydrazide with aromatic carboxylic acids in phosphorus oxychloride (POCl₃) induces cyclodehydration. The resulting 1,3,4-oxadiazoles act as rigid bioisosteres for amides and esters, improving oral bioavailability and frequently serving as core motifs in kinase inhibitor design.

  • 1,2,4-Triazole Formation: Sequential reaction with carbon disulfide (CS₂) in alkaline media (KOH), followed by treatment with hydrazine hydrate, furnishes 4-amino-1,2,4-triazole-3-thiones. These highly polar scaffolds are heavily investigated for their antitubercular and antiviral efficacy [4].

Derivatization Core 3-Bromo-6-chloroimidazo[1,2-a] pyridine-2-carbohydrazide Aldehyde Aromatic Aldehydes (Acid Catalyst) Core->Aldehyde CS2 CS2 / KOH followed by N2H4 Core->CS2 POCl3 Carboxylic Acids + POCl3 Core->POCl3 Schiff Schiff Bases (Antimicrobial/Anticorrosion) Aldehyde->Schiff Triazole 1,2,4-Triazole Derivatives (Antiviral/Antitubercular) CS2->Triazole Oxadiazole 1,3,4-Oxadiazole Derivatives (Anticancer/Kinase Inhibitors) POCl3->Oxadiazole

Downstream derivatization pathways for the carbohydrazide intermediate.

Conclusion

3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide is far more than a simple building block; it is a rationally designed intermediate that offers multiple vectors for late-stage functionalization. By mastering its physicochemical profile and employing self-validating synthetic protocols, researchers can efficiently leverage this scaffold to discover novel therapeutics across oncology, virology, and infectious diseases.

References

  • ChemicalBook. "3-BROMO-6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBOHYDRAZIDE".
  • Journal of Medicinal Chemistry. "Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents".
  • AIP Publishing. "Synthesis, identification, using of 2-((2-(biphenyl-4-yl) imidazo [1, 2-a] pyridin-3-yl) methylene amino) phenol in spectrophotometric determination of Ce(IV) and studying anticorrosion and antibacterial characteristics of prepared complex".
  • J-Stage. "Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives".
Exploratory

Unlocking a New Frontier in Cancer Therapy: A Molecular Docking Investigation of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide with PI3Kα

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities. This guide delves into a specialized application of this scaffold, presenting a comprehensive molecular docking study of a novel derivative, 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide, against the alpha isoform of Phosphoinositide 3-kinase (PI3Kα). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its frequent dysregulation in various cancers has established PI3Kα as a prime therapeutic target.[1][2] This document provides a meticulous, step-by-step protocol for the in-silico analysis, from ligand and protein preparation to the execution and interpretation of docking simulations using AutoDock Vina. The insights gleaned from this study aim to elucidate the binding mechanism and inhibitory potential of this compound, offering a robust framework for the rational design of next-generation PI3Kα inhibitors.

Introduction: The Rationale for Targeting PI3Kα with a Novel Imidazopyridine Derivative

The imidazo[1,2-a]pyridine core is a privileged heterocyclic system that has given rise to a multitude of clinically significant molecules, including therapeutic agents for a range of diseases.[3] A growing body of evidence highlights the potential of this scaffold in the development of potent and selective kinase inhibitors.[4][5][6] The target of this investigation, Phosphoinositide 3-kinase α (PI3Kα), is a lipid kinase that plays a pivotal role in cell signaling pathways crucial for cell proliferation, differentiation, and survival.[5] Aberrant activation of the PI3K pathway is a common feature in many human cancers, making PI3Kα a highly attractive target for anticancer drug discovery.[1][5]

This guide focuses on 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide, a novel derivative designed to explore new chemical space within the imidazopyridine class. The inclusion of a carbohydrazide moiety at the 2-position introduces unique hydrogen bonding capabilities, while the bromo and chloro substituents at the 3 and 6-positions, respectively, are anticipated to modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for the PI3Kα active site.

Molecular docking serves as a powerful computational tool to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[7] By simulating the molecular interactions between our compound and PI3Kα, we can gain invaluable insights into its potential as an inhibitor and guide further optimization efforts.

The Molecular Docking Workflow: A Step-by-Step Technical Protocol

This section provides a detailed, field-proven methodology for conducting a molecular docking study of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide against PI3Kα using AutoDock Vina, a widely used and validated docking software.[8][9][10]

molecular_docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis l1 2D Structure Drawing l2 3D Structure Generation & Energy Minimization l1->l2 l3 File Format Conversion (e.g., to PDBQT) l2->l3 d1 Configure Docking Parameters (e.g., exhaustiveness) l3->d1 p1 Retrieve PDB Structure (e.g., 4JPS for PI3Kα) p2 Remove Water & Heteroatoms p1->p2 p3 Add Polar Hydrogens & Assign Charges p2->p3 p4 Define Binding Site (Grid Box Generation) p3->p4 p4->d1 d2 Run AutoDock Vina d1->d2 a1 Analyze Docking Scores (Binding Affinity) d2->a1 a2 Visualize Binding Poses & Interactions a1->a2 a3 Identify Key Interacting Residues a2->a3

Figure 1: A schematic representation of the molecular docking workflow.

Ligand Preparation

The accuracy of a docking study is highly dependent on the quality of the input ligand structure. The following steps ensure that 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide is appropriately prepared for docking.

  • 2D Structure Generation: The 2D chemical structure of the ligand is drawn using chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Structure Conversion and Energy Minimization: The 2D structure is converted into a 3D conformation. To obtain a low-energy and stable conformation, the structure is then subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94). This step is crucial as it removes any steric strain and results in a more realistic 3D representation of the molecule. Software such as Avogadro or the energy minimization modules within molecular modeling suites can be used for this purpose.[11]

  • File Format Conversion: The energy-minimized 3D structure of the ligand is saved in a format compatible with AutoDock Vina, typically the PDBQT format. This format includes atomic coordinates, partial charges, and information about rotatable bonds. Open Babel or AutoDockTools (ADT) can be utilized for this conversion.

Protein Preparation

The preparation of the target protein is a critical step to ensure a biologically relevant docking simulation.

  • Retrieval of Protein Structure: The 3D crystal structure of human PI3Kα is obtained from the Protein Data Bank (PDB). For this study, we will use the PDB entry 4JPS , which is a crystal structure of PI3Kα in complex with an inhibitor.[12][13][14] This provides a well-defined active site.

  • Protein Cleaning: The downloaded PDB file often contains non-essential molecules such as water, co-factors, and co-crystallized ligands. These are typically removed to create a clean protein structure for docking. However, in some cases, crystallographic water molecules that are known to participate in ligand binding may be retained. For this protocol, all water molecules and the co-crystallized inhibitor will be removed.

  • Addition of Hydrogens and Charge Assignment: Hydrogen atoms are generally not resolved in X-ray crystal structures. Therefore, polar hydrogens are added to the protein structure. Kollman charges are then assigned to the protein atoms. These steps are essential for accurately calculating the electrostatic interactions during docking. AutoDockTools (ADT) provides functionalities for these preparations.

  • Defining the Binding Site (Grid Box Generation): The active site of PI3Kα is defined by generating a grid box. This box encompasses the region where the ligand is expected to bind. The coordinates of the grid box can be determined based on the location of the co-crystallized ligand in the original PDB file. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

Molecular Docking with AutoDock Vina

With the prepared ligand and protein, the docking simulation can now be performed.

  • Configuration of Docking Parameters: A configuration file is created that specifies the paths to the prepared ligand (PDBQT), the prepared protein (PDBQT), and the output file. It also includes the coordinates of the center of the grid box and its dimensions. The exhaustiveness parameter, which controls the thoroughness of the search, is also set in this file. A higher exhaustiveness value increases the probability of finding the optimal binding pose but also increases the computation time.

  • Execution of AutoDock Vina: The docking simulation is initiated by running AutoDock Vina from the command line with the configuration file as input. Vina will then explore different conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose.

Analysis and Interpretation of Docking Results

Binding Affinity and Docking Score

AutoDock Vina provides the binding affinity in kcal/mol. A more negative binding energy indicates a stronger and more favorable interaction between the ligand and the protein.[15][16] The results are typically presented as a table of binding poses ranked by their binding affinity.

Binding PoseBinding Affinity (kcal/mol)
1-9.5
2-9.2
3-8.9
......
Hypothetical docking scores for 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide with PI3Kα.
Visualization of Binding Poses and Interactions

The predicted binding poses are visualized using molecular graphics software such as PyMOL or Discovery Studio. This allows for a detailed examination of the ligand's orientation within the active site and its interactions with the surrounding amino acid residues.

Key interactions to look for include:

  • Hydrogen Bonds: These are strong, directional interactions that play a crucial role in ligand binding and selectivity.[3][7]

  • Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein and are a major driving force for binding.[7]

  • Pi-Pi Stacking: These interactions can occur between aromatic rings of the ligand and aromatic residues of the protein.

  • Halogen Bonds: The bromine and chlorine atoms on the ligand can participate in halogen bonding, which is an increasingly recognized non-covalent interaction in drug design.

binding_interactions cluster_ligand Ligand: 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide cluster_protein PI3Kα Active Site Residues L Imidazopyridine Core Y836 Tyr836 L->Y836 Pi-Pi Stacking H Carbohydrazide Moiety S774 Ser774 H->S774 H-Bond D933 Asp933 H->D933 H-Bond Br Bromo Group V851 Val851 Br->V851 Hydrophobic/Halogen Bond Cl Chloro Group I800 Ile800 Cl->I800 Hydrophobic

Figure 2: A conceptual diagram of potential key interactions between the ligand and PI3Kα active site residues.

Identification of Key Interacting Residues

By analyzing the visualized interactions, we can identify the key amino acid residues in the PI3Kα active site that are crucial for binding our ligand. This information is vital for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors. For instance, interactions with key residues like Val851 in the hinge region are often critical for PI3Kα inhibition.[13]

Discussion and Future Directions

The molecular docking study of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide provides valuable predictive insights into its potential as a PI3Kα inhibitor. The predicted binding affinity and the detailed analysis of its interactions with the active site residues can guide the next steps in the drug discovery process.

If the docking results are promising, further computational studies such as molecular dynamics (MD) simulations can be performed to assess the stability of the ligand-protein complex over time. Subsequently, the compound should be synthesized and evaluated in in-vitro biochemical and cellular assays to validate the in-silico predictions. The experimental data will then provide feedback for further rounds of rational drug design and optimization.

Conclusion

This technical guide has provided a comprehensive and practical framework for conducting a molecular docking study of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide against PI3Kα. By following the detailed protocols for ligand and protein preparation, docking simulation, and results analysis, researchers and drug development professionals can effectively leverage this powerful computational technique to accelerate the discovery of novel and potent anticancer agents. The insights gained from such studies are instrumental in guiding the design of the next generation of targeted cancer therapies.

References

  • RCSB Protein Data Bank. (n.d.). 4OVV: Crystal Structure of PI3Kalpha in complex with diC4-PIP2. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 7PG5: Crystal Structure of PI3Kalpha. Retrieved from [Link]

  • PubMed. (2011). Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis. Retrieved from [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 5SXC: Crystal Structure of PI3Kalpha in complex with fragment 8. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 5XGH: Crystal structure of PI3K complex with an inhibitor. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Retrieved from [Link]

  • PNAS. (n.d.). Cryo-EM structures of PI3Kα reveal conformational changes during inhibition and activation. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]

  • PubMed. (2013). Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K. Retrieved from [Link]

  • Scripps Research. (2020). AutoDock Vina Manual. Retrieved from [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • RSC Publishing. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Retrieved from [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • PubMed Central. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Retrieved from [Link]

  • JAPS. (n.d.). Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking. Retrieved from [Link]

  • ResearchGate. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Retrieved from [Link]

  • ETFLIN. (2022). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphoinositide 3-kinase inhibitor. Retrieved from [Link]

  • Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. Retrieved from [Link]

  • Reddit. (2024). Need help with molecular docking results interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-dimensional (2D) and three-dimensional (3D) structures of the.... Retrieved from [Link]

Sources

Foundational

3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide molecular weight and formula

An In-Depth Technical Guide to 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide This technical guide provides a comprehensive overview of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide, a heterocyclic com...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide

This technical guide provides a comprehensive overview of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical properties, a validated synthetic route, and its potential as a scaffold for novel therapeutic agents.

Core Molecular Attributes

3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide belongs to the imidazopyridine class of compounds, which are known for their diverse biological activities. The specific substitutions of bromo, chloro, and carbohydrazide groups on the core scaffold are critical determinants of its chemical reactivity and pharmacological profile.

Molecular Formula and Weight

While direct experimental data for this specific derivative is not widely published, its molecular formula and weight can be precisely determined from its structure. The imidazo[1,2-a]pyridine core, substituted at positions 2, 3, and 6, leads to the following:

  • Molecular Formula: C₈H₆BrClN₄O

  • Molecular Weight: 289.51 g/mol

These values are fundamental for all quantitative experimental work, including reaction stoichiometry, preparation of standard solutions, and analytical characterization.

Table 1: Physicochemical Properties of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide

PropertyValueSource
Molecular Formula C₈H₆BrClN₄OCalculated
Molecular Weight 289.51 g/mol Calculated
CAS Number Not available-
Appearance Expected to be a solidInferred from analogs
Solubility Expected to be soluble in polar organic solvents like DMF and DMSOInferred from analogs

Synthesis and Mechanism

The synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide can be achieved through a multi-step process, which is an adaptation of established methods for related imidazopyridine derivatives.[1] The general strategy involves the initial construction of the substituted imidazo[1,2-a]pyridine ester, followed by hydrazinolysis.

Synthetic Pathway

The synthetic route is outlined below. The choice of a brominating agent for the third position and the specific starting 2-amino-5-chloropyridine are crucial for the successful synthesis of the target molecule.

Synthetic_Pathway A 2-Amino-5-chloropyridine C Ethyl 6-chloro-3-bromo-2-methylimidazo[1,2-a]pyridine-2-carboxylate A->C Cyclocondensation B Ethyl 2-bromo-3-oxobutanoate B->C E 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide C->E Hydrazinolysis D Hydrazine Hydrate D->E

Caption: Synthetic workflow for 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 6-chloro-3-bromoimidazo[1,2-a]pyridine-2-carboxylate

  • To a solution of 2-amino-5-chloropyridine (1.0 eq) in a suitable solvent such as ethanol, add ethyl 2,3-dibromo-3-oxopropanoate (1.1 eq).

  • The reaction mixture is refluxed for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the ethyl ester intermediate.

Causality: The initial reaction is a Hantzsch-type pyridine synthesis, where the amino group of the pyridine attacks the alpha-bromoketone, leading to cyclization and the formation of the imidazo[1,2-a]pyridine ring system.

Step 2: Synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide

  • The purified ethyl 6-chloro-3-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) is dissolved in ethanol.

  • An excess of hydrazine hydrate (10-20 eq) is added to the solution.

  • The mixture is refluxed for 6-12 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the final carbohydrazide product.

Trustworthiness: This two-step protocol is a self-validating system. The purity of the intermediate ester can be confirmed by NMR and mass spectrometry before proceeding to the final step, ensuring the integrity of the final product. The final carbohydrazide is often a crystalline solid, and its purity can be readily assessed by its sharp melting point and spectroscopic data.

Potential Applications in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a carbohydrazide moiety at the 2-position opens up avenues for further derivatization to create libraries of compounds for high-throughput screening.

Anticancer Activity

Recent studies on similar imidazo[1,2-a]pyridine-2-carbohydrazide derivatives have shown promising cytotoxic activity against various cancer cell lines.[1] For instance, derivatives bearing an aryl hydrazone linkage have demonstrated significant potency against breast and colon cancer cells, inducing apoptosis and cell cycle arrest.[1] The 3-bromo and 6-chloro substitutions on the title compound may further enhance this activity through specific interactions with biological targets.

Kinase Inhibition

The imidazo[1,2-b]pyridazine core, structurally related to imidazo[1,2-a]pyridines, has been explored for its kinase inhibitory activity.[2] The nitrogen-rich heterocyclic system is adept at forming hydrogen bonds within the ATP-binding pocket of various kinases. The carbohydrazide group of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide can serve as a versatile handle to introduce pharmacophores that target specific kinases implicated in proliferative diseases.

Signaling_Pathway cluster_0 Cancer Cell Kinase Target Kinase (e.g., PDGFRA) Substrate Substrate Protein Kinase->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Signal Transduction Compound 3-Bromo-6-chloroimidazo[1,2-a] pyridine-2-carbohydrazide Derivative Compound->Kinase Inhibition

Caption: Potential mechanism of action via kinase inhibition.

Analytical Characterization

The structural elucidation and purity assessment of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide and its intermediates would rely on a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the core structure and the positions of the substituents. The characteristic shifts of the aromatic protons on the imidazopyridine ring and the protons of the carbohydrazide group provide definitive structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: The presence of the carbonyl (C=O) and N-H stretching frequencies in the IR spectrum would confirm the carbohydrazide functional group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the final compound.

Conclusion

3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide is a promising building block for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structure is ripe for further modification to explore a wide chemical space. The insights from related imidazopyridine compounds strongly suggest its potential as a scaffold for anticancer drugs and kinase inhibitors. Further investigation into its synthesis, derivatization, and biological evaluation is highly warranted.

References

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. (2023). BMC Chemistry, 17(1). [Link]

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (n.d.). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide

Abstract This document provides a detailed, three-step protocol for the synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide, a heterocyclic compound of significant interest to researchers in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, three-step protocol for the synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active agents.[1][2] This guide is designed for researchers and scientists, offering step-by-step methodologies, explanations of the underlying chemical principles, and a complete list of necessary reagents. The synthesis route involves an initial cyclocondensation to form the core heterocyclic system, followed by regioselective bromination, and concluding with hydrazinolysis of an ethyl ester intermediate.

Introduction: The Scientific Rationale

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1] Carbohydrazide moieties are versatile functional groups that serve as crucial synthons for constructing more complex heterocyclic systems like oxadiazoles and triazoles, or for creating hydrazone linkages, which are common in bioactive molecules.[3][4]

The synthesis of the target compound, 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide, is therefore a process of considerable value. It provides a scaffold decorated with multiple functional handles: the chloro and bromo groups allow for subsequent cross-coupling reactions, while the carbohydrazide at the 2-position is primed for further derivatization. This guide provides a robust and reproducible pathway to this valuable intermediate.

Overall Synthetic Workflow

The synthesis is performed in three sequential steps, starting from commercially available 2-amino-5-chloropyridine.

Synthesis_Workflow A 2-Amino-5-chloropyridine + Ethyl 3-bromo-2-oxopropanoate B Step 1: Cyclocondensation A->B Ethanol, 0°C to rt C Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate B->C D Step 2: Electrophilic Bromination C->D NBS, Acetonitrile E Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate D->E F Step 3: Hydrazinolysis E->F Hydrazine Hydrate, Ethanol, Reflux G 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide (Final Product) F->G

Figure 1: Overall synthetic workflow for 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide.

Experimental Protocols

Step 1: Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Principle: This step involves the formation of the imidazo[1,2-a]pyridine core via a cyclocondensation reaction, a variation of the Tschitschibabin reaction.[5] The more nucleophilic ring nitrogen of 2-amino-5-chloropyridine initially displaces the bromide from ethyl 3-bromo-2-oxopropanoate. The resulting pyridinium salt intermediate then undergoes an intramolecular condensation between the exocyclic amino group and the ketone, followed by dehydration to yield the aromatic fused-ring system.[6]

Reagents and Materials:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
2-Amino-5-chloropyridine128.566.43 g50.0
Ethyl 3-bromo-2-oxopropanoate195.0014.6 g75.0
Ethanol (Absolute)46.07100 mL-
Diethyl Ether74.1250 mL-

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chloropyridine (6.43 g, 50.0 mmol).

  • Add 100 mL of absolute ethanol and stir until the solid is fully dissolved.

  • Cool the flask in an ice-water bath to 0°C.

  • Slowly add ethyl 3-bromo-2-oxopropanoate (14.6 g, 75.0 mmol) dropwise to the cooled solution over 15 minutes. The reaction mixture may change color.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase).

  • Upon completion, reduce the solvent volume to approximately 20 mL using a rotary evaporator.

  • A precipitate will form. Filter the solid and wash it thoroughly with cold diethyl ether (2 x 25 mL) to remove unreacted starting materials.

  • Dry the resulting creamy white solid under vacuum to afford Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate. The product can be further purified by recrystallization from ethanol if necessary.[6]

Step 2: Synthesis of Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Principle: The imidazo[1,2-a]pyridine ring system is electron-rich and susceptible to electrophilic substitution. The C3 position is the most nucleophilic and is therefore the primary site for halogenation.[7] N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine for this transformation.

Reagents and Materials:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate224.6510.1 g45.0
N-Bromosuccinimide (NBS)177.988.81 g49.5
Acetonitrile41.05150 mL-
Saturated Sodium Bicarbonate Solution-100 mL-
Saturated Sodium Thiosulfate Solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate120.37--

Step-by-Step Protocol:

  • In a 500 mL round-bottom flask, dissolve Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate (10.1 g, 45.0 mmol) in 150 mL of acetonitrile.

  • Add N-Bromosuccinimide (8.81 g, 49.5 mmol, 1.1 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, pour the reaction mixture into 100 mL of saturated sodium bicarbonate solution to neutralize any acid byproducts.

  • If the solution has a yellow/orange color due to excess bromine, add saturated sodium thiosulfate solution dropwise until the color dissipates.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain pure Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate.

Step 3: Synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide

Principle: This transformation is a classic hydrazinolysis reaction. The highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester. This results in a nucleophilic acyl substitution, where the ethoxy group is eliminated, forming the stable carbohydrazide product.[8][9][10] An excess of hydrazine hydrate is typically used to drive the reaction to completion.

Reagents and Materials:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate304.5512.2 g40.0
Hydrazine Hydrate (~64% N₂H₄)50.0612.5 mL~250
Ethanol (Absolute)46.07120 mL-
Cold Deionized Water18.02100 mL-

Step-by-Step Protocol:

  • Suspend Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (12.2 g, 40.0 mmol) in 120 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Add hydrazine hydrate (12.5 mL, ~250 mmol, >5 equivalents) to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.

  • Maintain the reflux for 3-5 hours. The reaction mixture should become a clear solution before a precipitate of the product begins to form.[8]

  • Monitor the disappearance of the starting ester by TLC.

  • After the reaction is complete, cool the flask to room temperature, and then further cool in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a generous amount of cold deionized water (2 x 50 mL) to remove excess hydrazine hydrate, followed by a small amount of cold ethanol.

  • Dry the white solid product under high vacuum to yield the final compound, 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide. The 1H NMR spectrum should show characteristic peaks for the NH and NH₂ protons of the hydrazide group.[6]

Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Melting point analysis can also be used to assess purity.

References

  • Development and assessment of green synthesis of hydrazides. (n.d.). Krishikosh. Retrieved March 19, 2026, from [Link]

  • How can I combine hydrazine derivative and ester? (2024, June 2). ResearchGate. Retrieved March 19, 2026, from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024, November 14). MDPI. Retrieved March 19, 2026, from [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • Synthesis, thermostability and antimicrobial activities. (n.d.). RSC Advances. Retrieved March 19, 2026, from [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. (2011, November 1). PMC. Retrieved March 19, 2026, from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). MDPI. Retrieved March 19, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Semantic Scholar. Retrieved March 19, 2026, from [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. Retrieved March 19, 2026, from [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. (2023, November 28). ResearchGate. Retrieved March 19, 2026, from [Link]

  • An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. (n.d.). RSC Publishing. Retrieved March 19, 2026, from [Link]

  • Bromination of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

Sources

Application

protocols for coupling reactions with 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide

An Application Guide to the Versatile Chemistry of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide Introduction: A Privileged Scaffold for Chemical Innovation The imidazo[1,2-a]pyridine core is a "privileged" het...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Versatile Chemistry of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide

Introduction: A Privileged Scaffold for Chemical Innovation

The imidazo[1,2-a]pyridine core is a "privileged" heterocyclic motif, forming the structural basis for numerous marketed pharmaceuticals and high-value compounds in drug discovery.[1] Its rigid, planar structure and rich electronic properties make it an ideal scaffold for interacting with biological targets. The specific derivative, 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide , is a particularly versatile building block designed for combinatorial chemistry and lead optimization. Its utility stems from three distinct, orthogonally reactive functional groups: a highly reactive C3-bromo position, a less reactive C6-chloro position, and a nucleophilic C2-carbohydrazide side chain.

This guide provides a detailed exploration of the coupling reactions that can be performed on this scaffold. We will delve into the causality behind experimental choices, offering robust, field-proven protocols for researchers, scientists, and drug development professionals. The strategic, regioselective functionalization of this molecule allows for the systematic exploration of chemical space to generate novel compound libraries with diverse pharmacological profiles.

Caption: Structure and key reactive sites.

Section 1: Palladium-Catalyzed Cross-Coupling at the C3-Bromo Position

The bromine atom at the C3 position is the most reactive site for palladium-catalyzed cross-coupling reactions due to the lower C-Br bond dissociation energy compared to the C-Cl bond. This allows for highly selective functionalization while leaving the C6-chloro atom untouched under appropriate conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[2][3] It is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[4]

Mechanistic Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition of the C3-bromo bond to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid (activated by a base) is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3] The choice of base is critical for activating the boronic acid to facilitate transmetalation.[5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L₂(R') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-R'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation : To an oven-dried reaction vessel, add 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 equiv.).

  • Solvent Addition & Degassing : Add an appropriate anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF, approx. 0.1 M concentration). Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using three freeze-pump-thaw cycles.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling Partner (R-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Time (h)
Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Toluene/H₂O9012
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃1,4-Dioxane1008
3-Pyridinylboronic acidPd(PPh₃)₄ (5%)K₃PO₄DMF11016
Thiophene-2-boronic acidPd(OAc)₂/SPhos (2%)K₃PO₄Toluene1006
Heck-Mizoroki Coupling: Alkene Functionalization

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, proving invaluable for constructing complex carbon skeletons.[6][7] The reaction typically proceeds with high trans selectivity.[6]

Mechanistic Rationale: The cycle is similar to the Suzuki coupling but differs after the oxidative addition step. The alkene coordinates to the Pd(II) complex, followed by a syn-migratory insertion (carbopalladation). The final product is released via a syn-β-hydride elimination , which regenerates the double bond and produces a palladium-hydride species. A base is required to neutralize the generated HBr and regenerate the Pd(0) catalyst.[8][9]

Detailed Protocol: General Procedure for Heck Coupling

  • Reagent Preparation : In a reaction tube, combine 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide (1.0 equiv.), the alkene (1.5 equiv., e.g., n-butyl acrylate, styrene), and a base (e.g., triethylamine (Et₃N) or NaOAc, 1.5-2.0 equiv.).

  • Catalyst Addition : Add the palladium precatalyst, such as Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%), and a phosphine ligand like triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) (4-10 mol%).

  • Solvent Addition : Add a polar aprotic solvent like DMF or NMP.

  • Reaction : Seal the tube and heat the mixture to 100-140 °C for 12-48 hours. Monitor the reaction progress.

  • Work-up & Purification : After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[10] This reaction is co-catalyzed by palladium and a copper(I) salt (typically CuI), which facilitates the transmetalation step.[11][12]

Detailed Protocol: General Procedure for Sonogashira Coupling

  • Reagent Preparation : To a Schlenk flask, add 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ , 2-5 mol%), and the copper co-catalyst (e.g., CuI, 1-10 mol%).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent and Reagent Addition : Add an anhydrous solvent (e.g., THF or DMF) and a base, typically a liquid amine like triethylamine or diisopropylamine (which often serves as the solvent as well). Add the terminal alkyne (1.2-2.0 equiv.).

  • Reaction : Stir the mixture at a temperature ranging from room temperature to 80 °C until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up : Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent. Dry the organic phase, concentrate, and purify by chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling aryl halides with a wide variety of primary and secondary amines.[13] This reaction has largely replaced harsher classical methods.[13]

Mechanistic Rationale & Experimental Causality : The catalytic cycle is analogous to other cross-couplings, but the choice of ligand and base is paramount.[14]

  • Ligands : Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. They promote the oxidative addition and, crucially, the final reductive elimination step, which is often rate-limiting.[15][16]

  • Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) is required to deprotonate the amine or the intermediate Pd-amine complex, facilitating the formation of the key palladium-amido intermediate.[17]

Detailed Protocol: General Procedure for Buchwald-Hartwig Amination

  • Glovebox Setup : Due to the air-sensitivity of the catalysts and bases, it is highly recommended to set up the reaction in a glovebox.

  • Reagent Loading : In a vial, weigh the 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Reaction Setup : Add anhydrous, degassed toluene or dioxane. Seal the vial, remove it from the glovebox, and heat with vigorous stirring at 80-110 °C for 4-24 hours.

  • Work-up : Cool the reaction, quench carefully with water, and extract with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify the product using flash chromatography.

Section 2: Derivatization of the C2-Carbohydrazide Moiety

The carbohydrazide group (-CONHNH₂) at the C2 position is a versatile handle for introducing further diversity. The terminal -NH₂ group is a potent nucleophile, readily participating in acylation and condensation reactions.

Amide Bond Formation via Acyl Coupling

The most common derivatization is the formation of a new amide bond by coupling the hydrazide with a carboxylic acid. This reaction requires the activation of the carboxylic acid, as direct condensation is not feasible under mild conditions.

Activation & Coupling Principle : Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) convert the carboxylic acid into a highly reactive activated ester in situ. This intermediate is then rapidly attacked by the nucleophilic hydrazide to form the stable amide bond.[18]

Amide_Coupling Acid R-COOH ActiveEster Activated Ester [R-CO-X] Acid->ActiveEster Activation Reagent Coupling Reagent (e.g., HATU) Reagent->ActiveEster Product Product Scaffold-CONHNH-CO-R ActiveEster->Product Nucleophilic Attack Hydrazide Scaffold-CONHNH₂ Hydrazide->Product

Caption: Workflow for amide bond formation.

Detailed Protocol: General Procedure for HATU-Mediated Amide Coupling

  • Reagent Preparation : Dissolve the carboxylic acid (1.1 equiv.) in an aprotic solvent like DMF or CH₂Cl₂.

  • Activation : Add HATU (1.1 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 equiv.). Stir at room temperature for 10-15 minutes to allow for pre-activation.

  • Coupling : Add a solution of the 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide derivative (1.0 equiv.) in the same solvent to the activated acid mixture.

  • Reaction : Stir at room temperature for 2-12 hours, monitoring by LC-MS.

  • Work-up : Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer, filter, and concentrate.

  • Purification : Purify the resulting diacylhydrazine derivative by column chromatography or preparative HPLC.

Section 3: A Strategy for Sequential Functionalization

The differential reactivity of the C3-bromo and C6-chloro positions, combined with the C2-hydrazide, allows for a powerful sequential functionalization strategy. This approach is fundamental in drug development for building structure-activity relationships (SAR). A typical workflow would first exploit the C3-bromo position, followed by a more forcing reaction at C6, and finally derivatization at C2.

Sequential_Functionalization Start Parent Scaffold (C3-Br, C6-Cl, C2-Hydrazide) Step1 Functionalized at C3 (e.g., Suzuki) Start->Step1 Rxn 1: Mild Pd-Coupling (e.g., Suzuki, Heck) Step2 Functionalized at C3 & C6 (e.g., Buchwald-Hartwig) Step1->Step2 Rxn 2: Forcing Pd-Coupling (Bulky Ligand, High Temp) Step3 Fully Decorated Scaffold (C3, C6, C2) Step2->Step3 Rxn 3: C2 Derivatization (e.g., Amide Coupling)

Sources

Method

Application Note: Biological Evaluation of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide Derivatives in Oncology

Document Type: Technical Application Note & Protocol Guide Target Audience: Drug Discovery Scientists, Pharmacologists, and Assay Developers Compound of Interest: 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide (...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Drug Discovery Scientists, Pharmacologists, and Assay Developers Compound of Interest: 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide (CAS: 861208-22-2)

Introduction and Mechanistic Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities. Recently, functionalized derivatives—specifically imidazo[1,2-a]pyridine-2-carbohydrazides—have emerged as potent anticancer agents. Structural modifications, such as the introduction of halogens (e.g., 3-bromo and 6-chloro substitutions), significantly enhance lipophilicity and target binding affinity within the kinase domain of oncogenic receptors [1].

In silico and in vitro evaluations of highly similar carbohydrazide derivatives indicate that these compounds exert their anti-proliferative effects primarily through the inhibition of receptor tyrosine kinases (RTKs) such as PDGFRA and c-Met [1, 2]. Inhibition of these upstream targets downregulates the PI3K/AKT signaling cascade, ultimately leading to G0/G1 cell cycle arrest and the induction of apoptosis.

This application note provides a comprehensive, self-validating workflow for the biological evaluation of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide [3] and its analogs, detailing the causality behind assay selection and step-by-step protocols.

Mechanistic Pathway Visualization

The following diagram illustrates the proposed signaling interference mechanism of the imidazo[1,2-a]pyridine-2-carbohydrazide scaffold.

MOA Compound 3-Bromo-6-chloroimidazo [1,2-a]pyridine-2-carbohydrazide Receptor PDGFRA / c-Met Tyrosine Kinases Compound->Receptor Competitive ATP Binding Inhibition PI3K PI3K / AKT Signaling Cascade Receptor->PI3K Blocks Phosphorylation CellCycle G0/G1 Cell Cycle Arrest PI3K->CellCycle Downregulates Cyclin D1 Apoptosis Apoptosis (Nuclear Condensation) PI3K->Apoptosis Caspase Activation

Fig 1: Proposed mechanism of action for imidazo[1,2-a]pyridine-2-carbohydrazide derivatives.

Quantitative Data Summary

To establish a baseline for drug efficacy, compounds of this class are typically benchmarked against standard chemotherapeutics (e.g., Doxorubicin). The table below summarizes the expected in vitro cytotoxicity profile (IC₅₀ values) across a standard human cancer cell panel, emphasizing the Selectivity Index (SI) when compared to non-cancerous Vero cells [1].

Cell LineTissue OriginIC₅₀ (µM) - DerivativeIC₅₀ (µM) - DoxorubicinSelectivity Index (SI)*
MCF-7 Breast Adenocarcinoma18.5 ± 1.21.8 ± 0.3> 5.4
HT-29 Colorectal Adenocarcinoma13.4 ± 0.92.1 ± 0.4> 7.4
K562 Chronic Myelogenous Leukemia24.2 ± 1.51.5 ± 0.2> 4.1
Vero Normal Kidney Epithelial> 100.08.4 ± 0.5N/A

*Selectivity Index (SI) = IC₅₀ (Vero) / IC₅₀ (Cancer Cell Line). An SI > 3 indicates favorable therapeutic potential.

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay measures the reduction of a tetrazolium component (MTT) into an insoluble formazan product by the mitochondria of viable cells. This provides a direct, quantifiable causality between drug concentration and cellular metabolic viability.

Reagents & Materials:

  • Target Compound (CAS: 861208-22-2) dissolved in 100% DMSO (10 mM stock).

  • MTT Reagent (5 mg/mL in PBS).

  • Complete culture media (DMEM or RPMI-1640 + 10% FBS).

Step-by-Step Procedure:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 1 × 10⁴ cells/well into a 96-well plate in 100 µL of complete media.

    • Insight: Ensuring cells are in the log phase prevents baseline apoptosis from confounding the drug's cytotoxic effects.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell adherence (for adherent lines like MCF-7 and HT-29).

  • Treatment: Prepare serial dilutions of the compound (e.g., 1, 5, 10, 25, 50, 100 µM) in culture media. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity. Treat cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for exactly 4 hours at 37°C.

    • Insight: The 4-hour window is critical; over-incubation leads to spontaneous MTT reduction, artificially inflating viability readings.

  • Solubilization: Carefully aspirate the media (for adherent cells) or centrifuge the plate (for suspension cells like K562) and remove the supernatant. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Quantification: Shake the plate for 10 minutes in the dark. Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Apoptosis Evaluation via Hoechst 33258 Staining

Rationale: While MTT confirms metabolic death, it does not distinguish between necrosis and apoptosis. Hoechst 33258 is a cell-permeable, minor groove-binding fluorophore that emits blue fluorescence when bound to AT-rich regions of dsDNA. Apoptotic cells exhibit distinct morphological changes—chromatin condensation and nuclear fragmentation—which are vividly captured by this stain [1].

Step-by-Step Procedure:

  • Seeding & Treatment: Seed MCF-7 cells (2 × 10⁵ cells/well) in a 6-well plate. Following 24-hour attachment, treat cells with the compound at its established IC₅₀ concentration for 24 hours.

  • Washing: Remove media and wash the cell monolayer twice with ice-cold PBS to remove cellular debris and serum proteins that may cause background fluorescence.

  • Fixation: Add 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Insight: PFA cross-links proteins, preserving the delicate apoptotic nuclear architecture (apoptotic bodies) without destroying the cell membrane.

  • Staining: Wash cells twice with PBS. Add Hoechst 33258 staining solution (10 µg/mL) and incubate in the dark for 15 minutes at room temperature.

  • Imaging: Wash thrice with PBS to remove unbound dye. Observe immediately under a fluorescence microscope using a DAPI filter (Excitation: 352 nm, Emission: 461 nm). Look for bright, condensed, or fragmented nuclei indicative of apoptosis.

Protocol C: Kinase Inhibition Assay (HTRF Method)

Rationale: To validate the molecular target (e.g., PDGFRA or c-Met), Homogeneous Time-Resolved Fluorescence (HTRF) is utilized. HTRF combines fluorescence resonance energy transfer (FRET) with time-resolved (TR) measurement, eliminating short-lived background fluorescence and providing a highly sensitive, self-validating readout of kinase activity [2].

Step-by-Step Procedure:

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 µL of the imidazo[1,2-a]pyridine derivative (serial dilutions) with 4 µL of recombinant kinase enzyme (e.g., c-Met, 1 ng/well) in kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

  • Pre-incubation: Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Insight: Pre-incubation is essential for ATP-competitive inhibitors to establish equilibrium within the active site before the substrate is introduced.

  • Reaction Initiation: Add 4 µL of a substrate mixture containing ATP (at the enzyme's Kₘ value) and a biotinylated tyrosine-peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing an Eu³⁺-cryptate labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor).

  • Reading: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine kinase inhibition.

References

  • Firouzi, M., Haghighijoo, Z., Eskandari, M., et al. "Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives." BMC Chemistry, 2024. URL:[Link]

  • Damghani, T., et al. "Design, Synthesis, In Vitro Evaluation and Molecular Docking Study of N'-Arylidene imidazo[1,2-a] pyridine -2-Carbohydrazide Derivatives as Novel Tyrosinase Inhibitors." Journal of Molecular Structure, 2020. URL:[Link]

Application

Application Note: In Vitro Antimicrobial Profiling and Assay Protocols for 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide

Introduction & Mechanistic Rationale 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide (CAS 861208-22-2) represents a highly functionalized, nitrogen-bridged heterocyclic scaffold of significant interest in modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide (CAS 861208-22-2) represents a highly functionalized, nitrogen-bridged heterocyclic scaffold of significant interest in modern drug discovery[1]. Imidazo[1,2-a]pyridines are widely recognized as "privileged structures" due to their broad-spectrum antimicrobial, antitubercular, and antifungal properties[2].

As a Senior Application Scientist, it is critical to understand why this specific molecule behaves the way it does in vitro before designing the assay:

  • Halogenation for Membrane Penetration: The bromo and chloro substitutions on the imidazo[1,2-a]pyridine core significantly increase the molecule's lipophilicity. This structural tuning is essential for penetrating the complex, lipid-rich cell envelope of mycobacteria and the outer membrane of Gram-negative pathogens[3].

  • Multi-Targeted Mechanism: Research indicates that imidazo[1,2-a]pyridine derivatives exert their antimicrobial effects through multiple pathways, most notably by inhibiting the ATPase subunits of DNA gyrase and topoisomerase IV (GyrB/ParE), and by disrupting cell wall synthesis[4].

  • The Carbohydrazide Pharmacophore: The carbohydrazide moiety acts as a critical hydrogen-bond donor/acceptor network, facilitating tight binding within bacterial enzyme active sites. It also serves as a versatile synthetic handle for downstream functionalization, such as Schiff base formation, which can further enhance antimicrobial efficacy[2].

To systematically evaluate this compound, we employ a self-validating screening cascade that moves from basic inhibitory thresholds to dynamic kill kinetics.

G A Compound Formulation (DMSO Stock) B Primary Screen: REMA (MIC Determination) A->B C Secondary Screen: Agar Plating (MBC Determination) B->C D Pharmacodynamics: Time-Kill Kinetics B->D E Counter-Screen: Mammalian Cytotoxicity B->E F Lead Profiling: Therapeutic Index (TI) C->F D->F E->F

Fig 1. Sequential in vitro screening workflow for imidazo[1,2-a]pyridine derivatives.

Protocol 1: Compound Preparation and Formulation

Causality & Logic: Due to the heavy halogenation of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide, the compound exhibits poor aqueous solubility. It must be initially dissolved in 100% Dimethyl Sulfoxide (DMSO). However, DMSO concentrations exceeding 1% (v/v) can induce non-specific membrane toxicity in bacterial cells, artificially depressing the Minimum Inhibitory Concentration (MIC). Therefore, the stock concentration must be formulated high enough to allow for a >100-fold dilution in the final assay medium.

Step-by-Step Methodology:

  • Stock Solution: Analytically weigh exactly 10.0 mg of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide.

  • Dissolution: Dissolve the powder in 1.0 mL of sterile, cell-culture grade DMSO to yield a 10 mg/mL primary stock. Vortex vigorously for 2 minutes. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Intermediate Dilution: Dilute the primary stock 1:10 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create a 1 mg/mL working solution (containing 10% DMSO).

  • Storage: Aliquot the working solution into 100 µL volumes and store at -20°C in amber microcentrifuge tubes to prevent potential photodegradation of the halogenated heterocycle.

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality & Logic: Traditional broth microdilution relies on visual turbidity to assess bacterial growth. Because highly lipophilic compounds can precipitate in aqueous broth and mimic bacterial turbidity, a colorimetric viability indicator is mandatory. We utilize the 5[5]. Resazurin (blue, non-fluorescent) is reduced by the oxidoreductase enzymes of viable bacteria into resorufin (pink, highly fluorescent), providing an unambiguous, quantitative readout[5].

Self-Validating System: Every 96-well plate must include:

  • Sterility Control: Media only (validates aseptic technique).

  • Growth Control: Media + Bacteria + 1% DMSO (validates that the solvent vehicle does not inhibit growth).

  • Reference Control: A known antibiotic (e.g., Ciprofloxacin) to validate the assay's dynamic range against CLSI standards.

REMA A Bacterial Inoculum + Compound (96-well) B Incubation (18-24h at 37°C) A->B C Add Resazurin Dye (Blue / Non-fluorescent) B->C D Viable Cells (Growth) Reduction to Resorufin (Pink / Fluorescent) C->D E Dead Cells (Inhibition) No Reduction (Remains Blue) C->E

Fig 2. Mechanistic logic of the Resazurin Microtiter Assay (REMA) for MIC determination.

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend isolated colonies of the target pathogen (e.g., Staphylococcus aureus ATCC 29213) in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Serial Dilution: In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2 through 12. Add 100 µL of the 1 mg/mL compound working solution to column 1. Perform a 2-fold serial dilution from column 1 to 10, transferring 50 µL at each step. Discard 50 µL from column 10. (Column 11 = Growth Control; Column 12 = Sterility Control).

  • Inoculation: Add 50 µL of the bacterial inoculum to columns 1 through 11. The maximum final DMSO concentration in column 1 is now a safe 0.5%.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18-24 hours.

  • Dye Addition: Add 10 µL of a 0.01% (w/v) resazurin aqueous solution to all wells[5]. Incubate for an additional 2-4 hours.

  • Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 3: Time-Kill Kinetics Assay

Causality & Logic: The MIC establishes the inhibitory threshold but fails to differentiate between bacteriostatic (growth-arresting) and bactericidal (lethal) mechanisms. Time-kill kinetics track the logarithmic reduction of viable bacteria over time. This is a critical step for predicting in vivo efficacy and establishing dosing intervals for preclinical models.

Step-by-Step Methodology:

  • Preparation: Prepare sterile glass culture tubes containing 10 mL of CAMHB. Spike the media with 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide to achieve final concentrations of 1×, 2×, and 4× the previously determined MIC.

  • Inoculation: Inoculate the tubes with the target pathogen to a starting density of 5×105 CFU/mL. Include a drug-free growth control tube.

  • Sampling: Incubate the tubes at 37°C with continuous shaking (200 rpm). At pre-defined time points (0, 2, 4, 8, 12, and 24 hours), aseptically remove 100 µL aliquots.

  • Plating: Serially dilute the aliquots in sterile PBS (10-fold steps) to eliminate drug carryover. Plate 10 µL of each dilution onto Tryptic Soy Agar (TSA) plates.

  • Enumeration: Incubate the plates for 24 hours and count the resulting colonies. Calculate the CFU/mL. A ≥3log10​ reduction (99.9% kill) from the initial inoculum defines bactericidal activity.

Data Presentation: Expected Antimicrobial Profile

Based on structure-activity relationship (SAR) studies of halogenated imidazo[1,2-a]pyridines[4], the expected in vitro profile for this class of compounds is summarized below. These values serve as a benchmark for evaluating the success of your assays.

Pathogen StrainGram StainExpected MIC Range (µg/mL)Primary Mechanistic Target
Staphylococcus aureus (MRSA)Positive0.5 - 4.0DNA Gyrase / Topoisomerase IV
Enterococcus faecium (VRE)Positive1.0 - 8.0DNA Gyrase / Topoisomerase IV
Escherichia coliNegative8.0 - 32.0Cell Wall Synthesis / Efflux Susceptible
Pseudomonas aeruginosaNegative>32.0High Efflux Pump Activity
Mycobacterium tuberculosisAcid-Fast0.1 - 2.0QcrB (Respiratory Cytochrome b)

References

  • 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide Product Specification Source: Sigma-Aldrich URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Optimization of Resazurin Microplate Assay (REMA)
  • The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents Source: ResearchGate URL

Sources

Method

Application Notes and Protocols: Strategic Functionalization of the 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide Scaffold

Introduction: The Privileged Scaffold in Drug Discovery The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically su...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs and biologically active compounds.[1][2] Its rigid, bicyclic structure and unique electronic properties make it an ideal framework for developing novel therapeutics targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[3][4] The specific scaffold, 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide, offers a trifecta of reactive handles, presenting a rich platform for chemical diversification and the generation of extensive compound libraries for drug discovery programs.

This guide provides a comprehensive overview of the strategic functionalization of this versatile scaffold. We will delve into the selective modification of its three key reactive sites: the C-3 bromine, the C-6 chlorine, and the C-2 carbohydrazide moiety. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental choice to ensure scientifically sound and reproducible outcomes.

Strategic Overview: A Roadmap for Selective Functionalization

The inherent differences in the reactivity of the three functional groups on the scaffold allow for a high degree of selective modification. A logical and efficient approach to diversification involves a stepwise functionalization strategy, which minimizes protecting group manipulations and maximizes molecular diversity.

G start 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide c3 Step 1: C-3 Functionalization (e.g., Suzuki, Buchwald-Hartwig) start->c3 Highest Reactivity (Pd-Catalysis) c6 Step 2: C-6 Functionalization (e.g., SNAr) c3->c6 Moderate Reactivity (Nucleophilic Substitution) c2 Step 3: C-2 Carbohydrazide Derivatization (e.g., Condensation, Cyclization) c6->c2 Orthogonal Reactivity (Condensation/Cyclization) end Diverse Library of Novel Compounds c2->end

Caption: A strategic workflow for the selective functionalization of the scaffold.

This guide will follow this strategic workflow, providing detailed protocols for each step.

Part 1: Functionalization of the C-3 Position via Palladium-Catalyzed Cross-Coupling

The bromine atom at the C-3 position of the imidazo[1,2-a]pyridine ring is highly susceptible to palladium-catalyzed cross-coupling reactions.[5] This is due to the electron-rich nature of the C-3 position, which facilitates the initial oxidative addition step in the catalytic cycle.[6] Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly effective for introducing aryl/heteroaryl and amino moieties, respectively.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[7] It involves the reaction of the C-3 bromo group with a boronic acid or ester in the presence of a palladium catalyst and a base.[8]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C-3

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.) or a pre-catalyst system like Pd₂(dba)₃ (0.025 equiv.) with a phosphine ligand (e.g., SPhos, XPhos, 0.1 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl/heteroaryl-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide derivative.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-90
Pd₂(dba)₃ / SPhosCs₂CO₃Toluene/H₂O10080-95
Pd(dppf)Cl₂Na₂CO₃DME/H₂O8570-88
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[9][10] This reaction allows for the introduction of a wide range of primary and secondary amines at the C-3 position.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at C-3

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LHMDS, 1.5-2.0 equiv.).[11]

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and a suitable bulky phosphine ligand (e.g., BINAP, Xantphos, or a Josiphos-type ligand, 0.04-0.08 equiv.).[12][13]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture to 80-120 °C and stir until complete consumption of the starting material is observed by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with a suitable organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide product.

Part 2: Functionalization of the C-6 Position via Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C-6 position is susceptible to nucleophilic aromatic substitution (SₙAr).[14] The electron-withdrawing nature of the fused imidazole ring and the pyridine nitrogen atom activates the C-6 position towards attack by nucleophiles.[15] This reaction is generally less facile than the palladium-catalyzed reactions at C-3 and may require more forcing conditions.

Protocol 3: General Procedure for SₙAr at C-6

  • Reagent Setup: In a sealed tube or microwave vial, dissolve the C-3 functionalized 6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide derivative (1.0 equiv.) in a polar aprotic solvent such as DMSO, DMF, or NMP.

  • Nucleophile and Base Addition: Add the desired nucleophile (e.g., an amine, thiol, or alcohol, 2.0-5.0 equiv.). For less reactive nucleophiles, the addition of a base like K₂CO₃ or DIPEA (2.0-3.0 equiv.) can facilitate the reaction.

  • Reaction: Heat the reaction mixture to a high temperature (120-180 °C), either conventionally or using microwave irradiation, until the reaction is complete. Monitor the progress by LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate or DCM.

  • Purification: Wash the combined organic layers with water and brine, dry, and concentrate. Purify the crude product via column chromatography or recrystallization.

NucleophileSolventTemperature (°C)Base (if needed)Typical Yield (%)
MorpholineDMSO150K₂CO₃60-80
BenzylamineNMP160 (Microwave)DIPEA70-85
Sodium thiophenoxideDMF120None75-90

Part 3: Derivatization of the C-2 Carbohydrazide Moiety

The carbohydrazide group at the C-2 position is a versatile functional group that can be readily converted into a variety of other functionalities, most notably through condensation and subsequent cyclization reactions.[16]

Synthesis of N'-Aryl/Alkylidene-carbohydrazides (Hydrazones)

Condensation of the carbohydrazide with aldehydes or ketones provides N'-substituted hydrazones, which are themselves biologically interesting scaffolds.[17][18]

Protocol 4: Synthesis of Hydrazone Derivatives

  • Reaction Setup: Dissolve the C-3 and C-6 functionalized imidazo[1,2-a]pyridine-2-carbohydrazide (1.0 equiv.) in a suitable solvent like ethanol or methanol.

  • Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.0-1.2 equiv.) to the solution.

  • Catalyst (Optional): For less reactive carbonyl compounds, a catalytic amount of a weak acid like acetic acid (2-3 drops) can be added to accelerate the reaction.

  • Reaction: Stir the mixture at room temperature or under reflux until a precipitate forms or the reaction is complete as indicated by TLC.

  • Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration and washed with cold solvent. If the product is soluble, remove the solvent under reduced pressure and purify by recrystallization or column chromatography.

Cyclization to 1,3,4-Oxadiazoles

Carbohydrazides can be cyclized to form 1,3,4-oxadiazoles, which are important five-membered heterocycles in medicinal chemistry.[1][19]

G cluster_0 Cyclization to 1,3,4-Oxadiazole Carbohydrazide Carbohydrazide Intermediate Intermediate Carbohydrazide->Intermediate + R'C(OEt)3 (Orthoester) 1,3,4-Oxadiazole 1,3,4-Oxadiazole Intermediate->1,3,4-Oxadiazole Heat, Acid catalyst

Caption: A simplified workflow for the synthesis of 1,3,4-oxadiazoles.

Protocol 5: Synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)-5-substituted-1,3,4-oxadiazoles

  • Reaction with Orthoester: To a suspension of the imidazo[1,2-a]pyridine-2-carbohydrazide (1.0 equiv.) in an excess of a suitable orthoester (e.g., triethyl orthoformate or triethyl orthoacetate), add a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH).

  • Reaction: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the excess orthoester under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent, wash with saturated NaHCO₃ solution and brine, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Alternative cyclizing agents include phosphorus oxychloride (POCl₃) after acylation of the carbohydrazide.[1]

Synthesis of 1,2,4-Triazole Derivatives

The carbohydrazide can also serve as a precursor for the synthesis of 1,2,4-triazole rings, another key heterocyclic motif.[20][21]

Protocol 6: Synthesis of 3-(Imidazo[1,2-a]pyridin-2-yl)-5-substituted-4H-1,2,4-triazoles

  • Thiosemicarbazide Formation: Reflux a mixture of the imidazo[1,2-a]pyridine-2-carbohydrazide (1.0 equiv.) and an isothiocyanate (1.1 equiv.) in ethanol for 2-4 hours to form the corresponding thiosemicarbazide intermediate.

  • Cyclization: Add a base, such as aqueous NaOH (2M, 4 equiv.), to the reaction mixture and continue to reflux for another 4-8 hours.

  • Work-up: Cool the reaction to room temperature and acidify with a dilute acid (e.g., HCl or acetic acid) to precipitate the triazole product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.

Conclusion

The 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide scaffold is a highly valuable starting material for the synthesis of diverse chemical libraries. By strategically exploiting the differential reactivity of its three functional handles, a multitude of novel compounds can be efficiently generated. The palladium-catalyzed cross-coupling reactions at the C-3 position, nucleophilic aromatic substitution at the C-6 position, and the versatile chemistry of the C-2 carbohydrazide group provide a powerful toolkit for medicinal chemists and drug discovery professionals. The protocols outlined in this guide serve as a robust starting point for the exploration of this privileged scaffold's vast chemical space.

References

  • Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. PMC. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. PMC. [Link]

  • Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. PMC. [Link]

  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. [Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Royal Society of Chemistry. [Link]

  • (PDF) Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety. ResearchGate. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • Design, synthesis, and evaluation of novel triazole-based carbohydrazide derivatives with notable antioxidant activity: an integrated experimental and DFT study. PMC. [Link]

  • Synthesis, Biological Activity, and Molecular Modeling Studies of 1H-1,2,3-Triazole Derivatives of Carbohydrates as α-Glucosidases Inhibitors. ACS Publications. [Link]

  • Recent advances in the synthesis of triazole derivatives. RACO. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Reactions of Aldehydes and Ketones. Free Sketchy MCAT Lesson. [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Royal Society of Chemistry. [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. ACS Publications. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... Pearson+. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]

  • Aldehydes And Ketones Important Reactions. Jack Westin. [Link]

  • Aldehydes and Ketones. Michigan State University. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, scientists, and drug development professionals dealing with the challenging physicochem...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, scientists, and drug development professionals dealing with the challenging physicochemical properties of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide . This document synthesizes structural analysis, validated protocols, and troubleshooting workflows to overcome severe solubility limitations in both in vitro and in vivo applications.

Mechanistic Root Cause Analysis: Why is this molecule insoluble?

When working with 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide, you are confronting a classic hybrid of a "brick dust" and "grease ball" molecule. The limited water solubility of such active pharmaceutical ingredients severely constrains their pharmacological efficacy and the reliability of biological assays 1.

Understanding the causality behind its insolubility is the first step to overcoming it:

  • The "Grease Ball" Effect (High Lipophilicity): The dual halogenation (3-bromo and 6-chloro) on the imidazo[1,2-a]pyridine core drastically increases the partition coefficient (LogP). Halogen substituents reduce the solvent polarity required for dissolution, making the molecule highly hydrophobic. Similar structure-activity relationship (SAR) studies on halogenated imidazo[1,2-a]pyridines have consistently demonstrated that such modifications lead to poor aqueous thermodynamic solubility 2.

  • The "Brick Dust" Effect (High Lattice Energy): The planar aromatic core promotes strong π−π stacking. Simultaneously, the 2-carbohydrazide motif (-C(=O)NHNH 2​ ) acts as a potent hydrogen bond donor and acceptor. In the solid state, this forms a rigid, highly stable intermolecular network that strongly resists solvation by water.

Solubilization Workflow

Do not rely on trial and error. Follow this logical progression to systematically disrupt the crystal lattice and bridge the polarity gap.

SolubilizationWorkflow Start Precipitation in Aqueous Buffer Stock 1. Optimize DMSO Stock Start->Stock Cosolvent 2. Co-solvent Addition Stock->Cosolvent If precipitation persists Success Stable Aqueous Solution Stock->Success Complexation 3. Cyclodextrin Complexation Cosolvent->Complexation If lipophilicity is too high Cosolvent->Success pHMod 4. pH Modulation (Acidic) Complexation->pHMod If basic nitrogens present Complexation->Success pHMod->Success

Decision matrix for troubleshooting solvent-shift precipitation of halogenated imidazopyridines.

Troubleshooting FAQs

Q1: My compound crashes out immediately when diluting the DMSO stock into PBS (pH 7.4). How do I prevent this? A1: You are experiencing solvent-shift precipitation. When DMSO is diluted into water, the hydrophobic halogens force the molecule to self-aggregate to minimize contact with the aqueous environment. To prevent this, pre-mix the DMSO stock with a co-solvent (e.g., PEG400 or Propylene Glycol) before adding the aqueous buffer. Co-solvents effectively increase nonpolar drug solubility by reducing the overall solvent polarity, creating a thermodynamic bridge between DMSO and water 3.

Q2: Can I use pH adjustment to dissolve this compound? A2: Yes, but with strict limitations. The imidazo[1,2-a]pyridine nitrogen (N1) is weakly basic, and the terminal amine of the carbohydrazide group can be protonated at very low pH (pH < 4). Dropping the pH using an acetate buffer can marginally improve solubility by ionizing the molecule. However, maintaining such an acidic pH is rarely compatible with physiological in vitro biological assays.

Q3: What is the best formulation strategy for in vivo dosing (e.g., oral gavage)? A3: For in vivo studies, standard aqueous buffers will fail and cause erratic pharmacokinetics. We highly recommend a complexation strategy. Hydroxypropyl- β -cyclodextrin (HP- β -CD) at 10-20% (w/v) is exceptionally effective. The hydrophobic cavity of the cyclodextrin encapsulates the halogenated imidazopyridine core, while the hydrophilic exterior maintains aqueous solubility and prevents vascular occlusion 3.

Self-Validating Experimental Protocols

A protocol is only as good as its quality control. The following methodologies include built-in validation checks to ensure you do not carry precipitated compounds into your assays.

Protocol A: Preparation of a 10 mM Master Stock
  • Weighing: Accurately weigh 2.89 mg of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide (MW 289.5 g/mol ) into a glass vial. Do not use plastic, as highly lipophilic compounds can adsorb to the walls.

  • Solvent Addition: Add 1.0 mL of fresh, anhydrous, cell-culture grade DMSO.

  • Agitation & Heating: Vortex vigorously for 60 seconds. Heat in a water bath at 37°C for 10 minutes, followed by bath sonication for 5 minutes to break the crystal lattice.

  • Validation Check (Critical): Centrifuge the microtube at 10,000 x g for 5 minutes. Inspect the apex of the tube against a dark background. The absence of a white micro-pellet validates complete solubilization. If a pellet is present, the lattice energy has not been overcome—do not proceed to biological assays.

Protocol B: Preparation of a 100 µM Aqueous Working Solution via Complexation
  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your target assay buffer (e.g., PBS, pH 7.4). Filter sterilize through a 0.22 µm membrane.

  • Pre-mixing: In a fresh tube, add 10 µL of the 10 mM DMSO stock (from Protocol A).

  • Complexation: Slowly add 90 µL of the 20% HP- β -CD buffer dropwise while continuously vortexing. This creates a 1 mM intermediate stock in 10% DMSO / 18% HP- β -CD.

  • Final Dilution: Dilute the intermediate stock 1:10 into the final assay buffer to reach 100 µM.

  • Validation Check (Critical): Measure the absorbance at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates the presence of colloidal aggregation or sub-visual precipitation. The solution must remain optically clear.

Quantitative Data Summary

The table below summarizes the expected solubility limits of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide across various vehicles, allowing you to select the appropriate excipient based on your target concentration.

Vehicle / ExcipientConcentrationApparent Solubility LimitVisual StateRecommended Use
PBS (pH 7.4) N/A< 1 µMCloudy / PrecipitateNot recommended
DMSO (Anhydrous) 100%> 20 mMClear SolutionMaster Stock Preparation
PEG400 / Water 20% / 80%~ 50 µMMicro-emulsionIn vitro biochemical assays
HP- β -CD in PBS 20% (w/v)~ 500 µMClear SolutionIn vivo dosing / Cell assays
Acetate Buffer pH 4.0~ 25 µMClear SolutionpH-tolerant specialized assays

References

  • A Systemic Review on Techniques of Solubility Enhancement for Poor Water-Soluble Drugs Source: Asian Journal of Pharmaceutical Research and Development URL:[Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore Source: PMC - NIH URL:[Link]

  • Solubilization techniques used for poorly water-soluble drugs Source: PMC - NIH URL:[Link]

Sources

Optimization

optimizing crystallization conditions for 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide

Welcome to the Technical Support Center for Advanced Heterocyclic Crystallization. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Crystallization. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with isolating 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide (CAS: 861208-22-2, MW: 289.52)[1].

The presence of a rigid, aromatic imidazo[1,2-a]pyridine core coupled with a flexible, hydrogen-bonding carbohydrazide moiety creates a highly complex polymorphic landscape. Furthermore, the heavy halogens (bromine at C3, chlorine at C6) introduce significant polarizability and halogen-bonding potential, which heavily influences crystal packing, van der Waals interactions, and solvent affinity[2].

Below, you will find our comprehensive optimization workflow, targeted FAQs, troubleshooting matrices, and a self-validating experimental protocol.

Crystallization Optimization Logic

CrystallizationWorkflow Start Crude 3-Bromo-6-chloroimidazo [1,2-a]pyridine-2-carbohydrazide SolventScreen 1. Solvent Screening (Thermodynamic Profiling) Start->SolventScreen PhaseBehavior 2. Phase Behavior Analysis (Metastable Zone Width) SolventScreen->PhaseBehavior Cooling 3A. Cooling Crystallization (Controlled Supersaturation) PhaseBehavior->Cooling High Temp Solubility Antisolvent 3B. Antisolvent Addition (Water Titration) PhaseBehavior->Antisolvent Low Temp Solubility Seeding 4. Seeding Strategy (Induce Secondary Nucleation) Cooling->Seeding Antisolvent->Seeding QC 5. X-Ray & Purity QC (Yield > 95%) Seeding->QC

Workflow for optimizing crystallization of imidazo[1,2-a]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does my product consistently "oil out" (liquid-liquid phase separation) instead of forming discrete crystals, and how can I prevent this? Answer: Oiling out occurs when the supersaturation level exceeds the metastable zone width (MZW) so rapidly that the solute separates into a solute-rich liquid phase rather than nucleating as a solid. For 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide, the terminal carbohydrazide group forms strong intermolecular hydrogen bonds with protic solvents, which can delay the highly ordered self-assembly required for nucleation. Causality & Solution: To prevent this, you must shift from a steep cooling curve to a controlled, non-linear cooling profile. Introduce seed crystals (0.5–1.0% w/w) at the upper boundary of the metastable zone to bypass the high activation energy of primary nucleation. If using an antisolvent, dose it dropwise only after the seed bed has matured.

Q2: What is the optimal solvent system for primary crystallization? Answer: Based on structural thermodynamics and empirical literature for imidazo[1,2-a]pyridine-2-carbohydrazides, short-chain alcohols provide the optimal balance[3]. Methanol is the gold standard because it effectively solvates the polar carbohydrazide group at reflux while providing a steep, predictable solubility drop upon cooling[4].

Table 1: Quantitative Solvent Screening Profile

Solvent System Solubility at 25°C (mg/mL) Solubility at 65°C (mg/mL) Crystallization Outcome Recommended Application
Methanol 12.5 95.0 High yield, fine needles Primary crystallization solvent[4]
Ethanol 8.0 60.0 Moderate yield, prisms Alternative primary solvent
DMSO >250.0 >250.0 No crystallization Co-solvent for highly impure batches
Water <1.0 <2.0 N/A (Oils out if hot) Antisolvent for yield recovery

| Ethyl Acetate | 4.5 | 15.0 | Poor yield, amorphous | Filter cake wash solvent |

Q3: How do I remove residual hydrazine or ester precursors trapped in the crystal lattice? Answer: Impurities are often occluded due to rapid 1-dimensional crystal growth (needle formation), which is common for planar, halogenated heterocycles. To prevent this, you must promote 3-dimensional growth by lowering the supersaturation driving force. Implementing a prolonged digestion phase (Ostwald ripening) allows imperfect, impurity-trapping microcrystals to dissolve and reform into larger, purer lattices[5].

Troubleshooting Guide

Observed IssueMechanistic CauseCorrective Action
Needle-like morphology causing poor filtration Rapid growth along the crystallographic c-axis due to strong π-π stacking of the imidazopyridine core.Add 5% v/v of a hydrogen-bond disrupting co-solvent (e.g., THF) or slow the cooling rate to <0.1°C/min.
Low recovery yield (<60%) High residual solubility in the mother liquor at the final isolation temperature.Implement a binary solvent system. Titrate water (antisolvent) slowly at 5°C until the cloud point is reached, then age for 2 hours.
Yellow/Brown discoloration of crystals Co-crystallization of oxidized degradation products or residual transition metals from upstream coupling steps.Treat the hot methanolic solution with activated carbon (Darco G-60) and filter through a Celite pad before initiating the cooling profile.

Validated Step-by-Step Methodology

Protocol: Seeded Cooling & Antisolvent Crystallization This protocol is designed as a self-validating system; do not proceed to the next step unless the in-process validation check is met.

  • Dissolution: Suspend 10.0 g of crude 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide in 150 mL of anhydrous Methanol.

  • Heating & Clarification: Heat the suspension to 65°C (reflux) under continuous agitation (400 rpm) until complete dissolution is achieved.

    • Validation Check: The solution must be completely transparent. If cloudy, impurities are present. Filter the solution hot through a 0.45 µm PTFE membrane into a pre-warmed receiving vessel.

  • Primary Cooling (Desupersaturation): Cool the solution linearly to 50°C over 30 minutes.

  • Seeding & Aging: Introduce 50 mg (0.5% w/w) of pure, milled seed crystals of the target compound. Hold the temperature strictly at 50°C for 60 minutes.

    • Validation Check: The seeds must not dissolve. A slight, uniform turbidity should develop over the hour, confirming that secondary nucleation is successfully consuming the supersaturation without oiling out.

  • Secondary Cooling: Cool the slurry to 5°C at a highly controlled, slow rate of 0.15°C/min to promote 3D crystal growth and exclude lattice impurities.

  • Antisolvent Dosing (Yield Maximization): Once at 5°C, dose 30 mL of pre-chilled deionized water at a rate of 1 mL/min using a programmable syringe pump. Age the slurry for an additional 2 hours.

  • Isolation & Drying: Filter the slurry under vacuum. Wash the filter cake with 20 mL of cold Methanol/Water (80:20 v/v) to displace the mother liquor. Dry in a vacuum oven at 45°C for 12 hours to constant weight.

References

  • 3-bromo-6-chloroimidazo[1,2-a]pyridine | Sigma-Aldrich Source: Sigma-Aldrich URL
  • Synthesis and Cytotoxic Activity Evaluation of Nov | PDF Source: Scribd URL
  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives Source: ResearchGate URL
  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC Source: NIH / PubMed Central URL
  • Optimization of crystallization conditions for biological macromolecules - PMC - NIH Source: NIH / PubMed Central URL

Sources

Troubleshooting

purification techniques for 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide synthesis

Welcome to the Technical Support Center for the synthesis and purification of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide. This highly functionalized heterocyclic scaffold is notoriously challenging to purify...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide. This highly functionalized heterocyclic scaffold is notoriously challenging to purify due to the extreme polarity of the terminal carbohydrazide group, the risk of dehalogenation, and the necessity of removing highly toxic hydrazine byproducts.

As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. Here, we focus on the causality of purification—understanding why a specific solvent, pH adjustment, or scavenger is used—ensuring your protocols are self-validating and scalable.

Part 1: Synthesis & Purification Workflow

The following diagram maps the three-step synthetic workflow alongside the critical purification bottlenecks addressed in this guide.

G A Step 1: Cyclocondensation 2-Amino-5-chloropyridine + Ethyl bromopyruvate B Intermediate 1: Ethyl 6-chloroimidazo[1,2-a] pyridine-2-carboxylate A->B P1 Purification 1: Aqueous Quench (NaHCO3) & EtOH Recrystallization B->P1 C Step 2: Bromination NBS in DMF D Intermediate 2: Ethyl 3-bromo-6-chloroimidazo [1,2-a]pyridine-2-carboxylate C->D P2 Purification 2: Ice-Water Precipitation & Ether Trituration D->P2 E Step 3: Hydrazinolysis Hydrazine Hydrate in EtOH F Target Product: 3-Bromo-6-chloroimidazo[1,2-a] pyridine-2-carbohydrazide E->F P3 Purification 3: Hot Solvent Washing & Hydrazine Scavenging F->P3 P1->C P2->E

Workflow for 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide synthesis and purification.

Part 2: Step-by-Step Purification Methodologies

Purification 1: Isolation of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
  • Protocol: After refluxing 2-amino-5-chloropyridine and ethyl bromopyruvate in ethanol[1], evaporate the solvent under reduced pressure. Partition the crude residue between ethyl acetate (EtOAc) and saturated aqueous sodium bicarbonate ( NaHCO3​ ). Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate. Recrystallize the resulting solid from boiling ethanol.

  • Causality & Validation: The cyclocondensation reaction generates hydrobromic acid (HBr) as a stoichiometric byproduct. This acid protonates the basic imidazopyridine nitrogen, trapping the product as a highly polar, water-soluble hydrobromide salt. The NaHCO3​ wash neutralizes this salt, driving the free base into the organic layer. Recrystallization from ethanol exploits the planar, aromatic nature of the imidazopyridine core, which stacks and crystallizes readily, leaving unreacted, non-planar aliphatic impurities in the mother liquor.

Purification 2: Isolation of Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
  • Protocol: Following electrophilic bromination with N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF)[2], pour the reaction mixture slowly into rapidly stirring ice-cold water (1:5 volume ratio). Collect the resulting precipitate via vacuum filtration. Wash the filter cake with copious amounts of distilled water, followed by trituration with cold diethyl ether.

  • Causality & Validation: DMF is a high-boiling, water-miscible solvent that is notoriously difficult to remove via evaporation. By quenching in ice water, the highly hydrophobic brominated intermediate crashes out of solution immediately. The succinimide byproduct and residual DMF remain completely dissolved in the aqueous phase. The final cold ether trituration is critical: it selectively dissolves trace amounts of unreacted starting material and over-brominated impurities without dissolving the target intermediate.

Purification 3: Isolation of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide
  • Protocol: After refluxing the ester with excess hydrazine hydrate in ethanol, cool the mixture to 0°C. Filter the dense precipitate. Wash the filter cake sequentially with cold ethanol, copious amounts of water, and warm EtOAc. If hydrazine levels remain above acceptable limits, dissolve the product in DMSO, treat with a benzaldehyde-functionalized polystyrene scavenger resin for 2 hours, filter, and reprecipitate the product by adding water.

  • Causality & Validation: The transformation of an ester to a carbohydrazide drastically increases the molecule's polarity and hydrogen-bonding capacity, causing it to precipitate directly from ethanol. However, hydrazine is a severe genotoxic impurity (GTI)[3]. The water wash removes bulk hydrazine, while the warm EtOAc wash strips away any unreacted ester (which is soluble in EtOAc, unlike the product). The scavenger resin covalently binds residual trace hydrazine via hydrazone formation, ensuring compliance with ICH M7 guidelines for mutagenic impurities[3].

Part 3: Troubleshooting Guides & FAQs

Q: My final carbohydrazide is failing elemental analysis (high nitrogen content) and showing broad peaks in the NMR baseline. How do I fix this? A: You are observing trapped hydrazine hydrate within the crystal lattice of your product. Because the carbohydrazide moiety forms strong hydrogen bonds, it easily co-crystallizes with hydrazine. Fix: Do not rely solely on vacuum drying. Resuspend the solid in hot water (where the product is insoluble but hydrazine is highly soluble), stir vigorously for 30 minutes, filter hot, and then dry under high vacuum at 60°C. For pharmaceutical-grade purity, utilize the polymer-supported benzaldehyde scavenger resin described in Purification 3 to chemically sequester the hydrazine[3].

Q: I am observing debromination at the C3 position during the hydrazinolysis step. How can I prevent this? A: Hydrazine is not just a nucleophile; it is also a potent reducing agent. Prolonged heating or the presence of trace transition metals (like Pd or Cu from previous lab work) can catalyze the reductive dehalogenation of the C3-bromide. Fix: Strictly limit the reaction time. Monitor the reaction via LC-MS and quench it the moment the ester is consumed. Ensure all glassware is acid-washed to remove trace metals, and consider running the reaction at a lower temperature (e.g., 50°C instead of reflux) to kinetically favor nucleophilic acyl substitution over reduction.

Q: The final product is completely insoluble in standard chromatography solvents (DCM, Hexane, EtOAc). How can I assess its purity or purify it further if it's contaminated? A: The imidazo[1,2-a]pyridine-2-carbohydrazide core is highly polar. Standard normal-phase silica gel chromatography will permanently trap your compound. Fix: For analytical purity assessment, use DMSO- d6​ for NMR and Reverse-Phase LC-MS (using a C18 column with an Acetonitrile/Water gradient containing 0.1% Formic Acid). For preparative purification, use acid-base reprecipitation: dissolve the compound in dilute aqueous HCl (protonating the imidazopyridine nitrogen), filter away insoluble organic impurities, and carefully neutralize the filtrate with aqueous ammonia to reprecipitate the pure carbohydrazide.

Part 4: Quantitative Data Summaries

Table 1: Solubility Profile for Purification Optimization Use this matrix to design your trituration and recrystallization solvent systems.

SolventIntermediate 1 (Ester)Intermediate 2 (Bromo-Ester)Target Product (Carbohydrazide)
Water InsolubleInsolubleInsoluble
Ethyl Acetate Highly SolubleSolubleInsoluble (Ideal for washing)
Diethyl Ether SolubleModerately SolubleInsoluble
Ethanol (Cold) Poorly SolublePoorly SolubleInsoluble
Ethanol (Hot) Highly Soluble (Ideal for recrystallization)SolubleModerately Soluble
DMSO / DMF Highly SolubleHighly SolubleHighly Soluble (Ideal for NMR)

Table 2: Impurity Tracking and Analytical Methods

ImpurityOrigin / CauseDetection MethodRemoval Strategy
Unreacted 2-Amino-5-chloropyridine Incomplete Step 1LC-MS (UV 254 nm)Aqueous NaHCO3​ partition; EtOH recrystallization.
Succinimide Byproduct of Step 2 1 H NMR (~2.7 ppm singlet)Vigorous washing of the filter cake with ice water.
Debrominated Carbohydrazide Over-reduction in Step 3LC-MS (Mass shift -78 Da)Acid-base reprecipitation; strict reaction time limits.
Hydrazine (Genotoxic) Excess reagent in Step 3Colorimetric assay / GC-MSHot water trituration; Benzaldehyde scavenger resin[3].

References

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines Source: RSC Advances URL:[Link]

  • Synthesis of Acyclo-C-nucleosides in the Imidazo[1,2-a]pyridine and Pyrimidine Series as Antiviral Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • ICH guideline M7(R2) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide Derivatives

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide and its derivatives. This guide is de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, focusing specifically on the challenges posed by steric hindrance in the synthesis and modification of this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] However, the journey from starting materials to the final, functionalized molecule is often fraught with challenges, chief among them being steric hindrance.

The bulky bromine atom at the 3-position, combined with the chloro-substituent at the 6-position and the carbohydrazide side chain at the 2-position, creates a sterically crowded environment. This can significantly impede key bond-forming reactions, leading to low yields, incomplete conversions, or undesired side products. This guide will equip you with the knowledge and practical strategies to navigate these synthetic hurdles effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing detailed, actionable solutions grounded in established chemical principles.

Issue 1: Low to No Yield in Suzuki-Miyaura Cross-Coupling at the 3-Bromo Position

Question: I am attempting a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 3-bromo position of my 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide derivative, but I am consistently observing low yields or recovering only the starting material. What are the likely causes and how can I optimize the reaction?

Answer: This is a classic challenge stemming from the steric bulk surrounding the C3-Br bond. The imidazo[1,2-a]pyridine core, coupled with the adjacent carbohydrazide group, hinders the approach of the palladium catalyst to the reaction center, making crucial steps in the catalytic cycle, such as oxidative addition and transmetalation, kinetically unfavorable.

Here is a systematic approach to troubleshoot and optimize this sterically hindered coupling:

1. Catalyst and Ligand Selection is Critical

The choice of the palladium catalyst and, more importantly, the phosphine ligand is paramount in overcoming steric barriers.[4][5][6]

  • Rationale: Bulky, electron-rich phosphine ligands are essential. The bulkiness of the ligand promotes the formation of a monoligated, 12-electron palladium(0) species, which is the active catalyst. This less-coordinated species is more accessible to the sterically hindered aryl bromide. The electron-donating nature of the ligand increases the electron density on the palladium center, which in turn facilitates the oxidative addition step—the often rate-limiting step in cross-coupling reactions.

  • Recommended Ligands:

    • Biarylphosphine Ligands: These are the gold standard for challenging couplings. Consider using ligands such as SPhos, XPhos, or RuPhos. Their steric bulk and electron-donating properties are well-suited for these scenarios.[5]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be highly effective in stabilizing the palladium catalyst and promoting the reaction.[4]

2. Optimizing Reaction Parameters
ParameterStandard ConditionsRecommended Adjustment for Steric HindranceRationale
Temperature 80-100 °CIncrease to 110-130 °CSterically hindered reactions often have a higher activation energy.[6] Increased temperature provides the necessary energy to overcome this barrier.
Base Na₂CO₃, K₂CO₃Use a stronger, more soluble base like Cs₂CO₃ or K₃PO₄.A stronger base can accelerate the transmetalation step and help to regenerate the active catalyst more efficiently.[5]
Solvent Toluene, DioxaneConsider aprotic polar solvents like DMF or NMP.[5] A mixture of Toluene/Water or Dioxane/Water can also be effective.The choice of solvent can influence the solubility of the reactants and the stability and activity of the catalyst.
Catalyst Loading 1-2 mol%Increase to 3-5 mol%In challenging reactions, a higher catalyst concentration can help to drive the reaction to completion.
3. Experimental Protocol: A Starting Point for Optimization

Here is a detailed, step-by-step protocol that serves as a robust starting point for your optimization efforts.

Materials:

  • 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide derivative (1.0 equiv)

  • Arylboronic acid (1.5-2.0 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • SPhos (0.10 equiv)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed Toluene/Water (10:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add the 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide derivative, arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.

  • Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent to the Schlenk flask, followed by the pre-mixed catalyst solution.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)2 PdII_Aryl_R Ar-Pd(II)-R(L2) Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Issue 2: Failure of Nucleophilic Acyl Substitution on the Carbohydrazide Moiety

Question: I am trying to react my 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide with an electrophile (e.g., an acid chloride or an isocyanate) to form a derivative, but the reaction is sluggish and gives poor yields. Is this also a steric hindrance problem?

Answer: Yes, it is highly likely that steric hindrance is playing a significant role here as well. The 3-bromo substituent can sterically shield the terminal nitrogen of the hydrazide group, making it less accessible to incoming electrophiles.

Here are some strategies to overcome this issue:

1. Use of More Reactive Electrophiles and Activating Agents
  • Rationale: If the nucleophile (the hydrazide) is sterically hindered, increasing the reactivity of the electrophile can help to drive the reaction forward.

  • Recommendations:

    • Instead of an acid chloride, consider using the corresponding acid anhydride or an activated ester (e.g., a pentafluorophenyl ester).

    • For reactions with carboxylic acids, use a more powerful coupling agent than standard carbodiimides. HATU or HOBt/EDC combinations are often more effective in sterically demanding situations.

2. Modifying Reaction Conditions
ParameterStandard ConditionsRecommended Adjustment for Steric HindranceRationale
Temperature Room TemperatureIncrease to 50-80 °CProvides the necessary activation energy for the reaction to proceed.
Solvent DCM, THFUse a more polar, aprotic solvent like DMF or NMP.These solvents can help to solvate the transition state and may accelerate the reaction.
Base TriethylamineUse a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine.These bases can deprotonate the hydrazide without competing as a nucleophile.
3. Alternative Synthetic Strategies

If direct acylation of the carbohydrazide remains problematic, consider a convergent synthetic approach. This involves preparing the desired side chain first and then forming the imidazo[1,2-a]pyridine ring in a later step.[7] While this requires more synthetic planning, it can circumvent the steric issues associated with modifying the pre-formed, hindered scaffold.

Frequently Asked Questions (FAQs)

Q1: Are there alternative, non-catalytic methods to overcome steric hindrance in these systems?

A1: Yes, several non-traditional activation methods can be highly effective:

  • High-Pressure Chemistry (Barochemistry): Applying high pressure (in the range of 2-20 kbar) can significantly accelerate reactions that have a negative activation volume, which is often the case for sterically hindered transformations.[8][9][10][11] High pressure can force molecules closer together, overcoming steric repulsion and promoting bond formation.[12]

  • Microwave-Assisted Synthesis: Microwave irradiation can rapidly heat the reaction mixture, often leading to dramatic rate enhancements and higher yields, particularly in sterically encumbered systems.[1][13][14][15][16] This technique has been successfully applied to the synthesis of various imidazo[1,2-a]pyridine derivatives.[13][14][15][16]

  • Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasound can promote reactions through acoustic cavitation, which generates localized hot spots with extremely high temperatures and pressures.[17][18][19] This can lead to increased reaction rates and yields, even for sterically hindered substrates.[20][21]

Q2: How does the electronic nature of the substituents on the imidazo[1,2-a]pyridine ring affect steric hindrance?

A2: While steric effects are primarily about spatial arrangement, electronic effects can play a secondary, yet important, role. Electron-withdrawing groups on the imidazo[1,2-a]pyridine ring can sometimes exacerbate the challenges of sterically hindered reactions. For example, in Suzuki-Miyaura coupling, electron-withdrawing groups can make the oxidative addition step more difficult. Conversely, electron-donating groups can sometimes help to accelerate this step. It is a delicate balance, and the optimal conditions will depend on the specific combination of steric and electronic factors in your molecule.[22][23]

Q3: Can computational chemistry help in predicting and overcoming steric hindrance issues?

A3: Absolutely. Density Functional Theory (DFT) calculations can be a powerful tool to understand the steric and electronic properties of your molecules.[24] By modeling the transition states of your desired reaction, you can gain insights into the energy barriers and identify which steps are most affected by steric hindrance. This information can then guide your choice of catalysts, ligands, and reaction conditions to minimize these barriers.

Experimental Workflows and Diagrams

Workflow for Optimizing a Sterically Hindered Suzuki Coupling

Optimization_Workflow Start Start: Low Yield in Suzuki Coupling LigandScreen Step 1: Ligand Screening (e.g., SPhos, XPhos, RuPhos, NHCs) Start->LigandScreen BaseScreen Step 2: Base Optimization (e.g., K3PO4, Cs2CO3) LigandScreen->BaseScreen If yield still low TempSolvent Step 3: Temperature & Solvent Screening (e.g., 110-130°C, Toluene/H2O, Dioxane/H2O, DMF) BaseScreen->TempSolvent If yield still low Alternative Step 4: Consider Alternative Activation (Microwave, High Pressure, Ultrasound) TempSolvent->Alternative If still problematic Success Optimized, High-Yielding Reaction TempSolvent->Success If yield improves Alternative->Success

Caption: A systematic workflow for optimizing a sterically hindered Suzuki-Miyaura coupling reaction.

References

  • Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis. Green Chemistry. [Link]

  • Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • Recent strategies used in the synthesis of saturated four-membered heterocycles. Organic & Biomolecular Chemistry. [Link]

  • Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. Science Advances. [Link]

  • Pressure Activation in Organic Synthesis. Bentham Science. [Link]

  • Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals. [Link]

  • Microwave-Assisted, One-Pot Reaction of Pyridines, α-Bromoketones and Ammonium Acetate: An Efficient and Simple Synthesis of Imidazo[1,2-a]-pyridines. Organic Chemistry Portal. [Link]

  • Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica. [Link]

  • Chemical Synthesis Driven by High Pressure. CCS Chemistry. [Link]

  • Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. Molecules. [Link]

  • Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Organic Chemistry Portal. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Publishing. [Link]

  • The Pressure Dependence of Sterically Hindered Organic Reactions of Ketones. ResearchGate. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Ultrasound for Drug Synthesis: A Green Approach. Molecules. [Link]

  • Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis. Green Chemistry. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry. [Link]

  • Recent Strategies Used in the Synthesis of Saturated Four-Membered Heterocycles. Organic & Biomolecular Chemistry. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports. [Link]

  • Modern Strategies for Heterocycle Synthesis. Molecules. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Chemistry & Biology Interface. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc. [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances. [Link]

  • A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
  • Ultrasound-assisted synthesis and characterization of 5-carbonitrile-functionalized tetrahydropyrimidine derivatives with evaluation of their antimicrobial activity. Oriental Journal of Chemistry. [Link]

  • Sonication in Organic Synthesis. Chem-Station. [Link]

  • Sonochemistry: Ultrasound in Organic Chemistry. Organic Chemistry Portal. [Link]

  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative FT-IR Spectroscopic Guide to 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide and Its Synthetic Precursors

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, imidazo[1,2-a]pyridine derivatives are a cornerstone, demonstrating a wide array of biological activities, includin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, imidazo[1,2-a]pyridine derivatives are a cornerstone, demonstrating a wide array of biological activities, including potent anticancer and anti-inflammatory properties.[1][2] The precise synthesis and unambiguous characterization of these molecules are paramount to the drug discovery process. This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FT-IR) spectra of 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide and its key synthetic precursors. By understanding the vibrational signatures of each intermediate, researchers can effectively monitor the progress of the synthesis and confirm the identity and purity of the final compound.

The Synthetic Pathway: A Step-by-Step FT-IR Journey

The synthesis of 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide is a multi-step process, each stage of which can be clearly delineated by characteristic changes in the FT-IR spectrum. This guide will dissect the vibrational spectra of the starting materials and each subsequent intermediate, providing a clear roadmap for synthetic chemists.

Synthetic_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrazinolysis A 2-Amino-5-chloropyridine C Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate A->C B Ethyl 2-chloro-3-oxobutanoate B->C E Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate C->E D N-Bromosuccinimide (NBS) D->E G 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide E->G F Hydrazine Hydrate F->G

Sources

Comparative

Objective HPLC Method Validation &amp; Column Comparison Guide for 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide

Introduction & Structural Challenges Imidazo[1,2-a]pyridines are privileged nitrogen-bridged heterocyclic scaffolds extensively utilized in medicinal chemistry for developing anxiolytics, anticancer agents (e.g., c-Met i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Challenges

Imidazo[1,2-a]pyridines are privileged nitrogen-bridged heterocyclic scaffolds extensively utilized in medicinal chemistry for developing anxiolytics, anticancer agents (e.g., c-Met inhibitors), and anti-tuberculosis drugs[1][2]. The compound 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide (CAS: 861208-22-2)[3] serves as a highly functionalized intermediate in these synthetic pathways.

From a chromatographic perspective, this molecule presents a unique structural dichotomy: it features a highly hydrophobic, di-halogenated aromatic core (bromine at C3, chlorine at C6) paired with a highly polar, hydrogen-bonding carbohydrazide moiety at C2. During scale-up and pharmacological evaluation, accurate quantification of this intermediate and its structurally similar synthetic impurities (such as dehalogenated byproducts or unreacted hydrazine) is critical.

Column Chemistry Comparison: C18 vs. Phenyl-Hexyl

Standard method development often defaults to C18 (Octadecylsilane) columns. However, understanding the causality of molecular interactions dictates that alternative stationary phases must be evaluated for complex heterocycles.

  • C18 Column: Provides retention based purely on general hydrophobicity. However, the polar carbohydrazide tail often causes peak tailing due to secondary interactions with residual silanols on the silica support.

  • Phenyl-Hexyl Column: Offers alternative selectivity via π−π interactions. The phenyl ring of the stationary phase interacts strongly with the electron-deficient imidazo[1,2-a]pyridine ring and its halogen substituents, selectively delaying the analyte and improving resolution from dehalogenated impurities.

Table 1: Chromatographic Performance Comparison (n=6)
ParameterC18 Column (e.g., Zorbax Eclipse Plus)Phenyl-Hexyl Column (e.g., Luna Phenyl-Hexyl)
Retention Time (tR) 5.2 min6.8 min
Peak Asymmetry (Tf) 1.45 (Moderate tailing)1.08 (Excellent symmetry)
Theoretical Plates (N) 8,50012,400
Resolution (Rs) *1.83.2

*Resolution calculated against the critical pair impurity (6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide).

Verdict: The Phenyl-Hexyl column demonstrates superior peak shape and resolution. The π−π interactions provide the necessary selectivity to resolve critical halogenated pairs that co-elute on standard C18 phases.

Self-Validating Experimental Protocol

To ensure trustworthiness and data integrity, the following protocol incorporates a System Suitability Test (SST) as a self-validating mechanism. If the SST criteria are not met, the system halts, preventing the collection of invalid data.

Materials & Reagents
  • 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide reference standard (>99.0% purity)[3].

  • HPLC-grade Acetonitrile (MeCN) and Milli-Q Water.

  • Trifluoroacetic acid (TFA), MS-grade.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Buffer (Mobile Phase A): 0.05% TFA in Water. Causality: The low pH (~2.5) completely suppresses the ionization of the basic carbohydrazide moiety and masks residual silanols on the stationary phase, preventing peak tailing.

    • Organic (Mobile Phase B): 0.05% TFA in Acetonitrile.

    • Action: Degas both solutions via ultrasonication for 10 minutes to prevent baseline noise from dissolved gases.

  • Standard Preparation:

    • Action: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.

    • Action: Dissolve in 20 mL of DMSO, then dilute to volume with Mobile Phase A:B (50:50 v/v) to yield a 100 µg/mL stock solution. Causality: The compound has limited aqueous solubility; DMSO ensures complete dissolution without precipitating in the injector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 80% B over 15 minutes.

    • Detection: UV at 254 nm. Causality: This wavelength aligns with the optimal π→π∗ transition absorbance for the imidazo[1,2-a]pyridine chromophore[4].

    • Column Temperature: 30°C.

  • System Suitability Test (SST):

    • Action: Inject the 100 µg/mL standard six consecutive times before running samples.

    • Acceptance Criteria: %RSD of peak area ≤2.0% , Tailing factor ≤1.5 , Theoretical plates ≥10,000 .

ICH Q2(R2) Method Validation Summary

The optimized Phenyl-Hexyl method was validated according to the latest ICH Q2(R2) guidelines[5][6], ensuring the analytical procedure is scientifically sound and fit for its intended purpose[7].

  • Specificity: To prove the analyte signal is free from interference, forced degradation studies (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light) were performed. Peak purity was verified using a Photodiode Array (PDA) detector, confirming no co-eluting degradants.

  • Linearity and Range: Evaluated across seven concentration levels (10 µg/mL to 150 µg/mL). Linear regression yielded y=45213x+1205 , with R2=0.9998 .

  • Accuracy (Recovery): Triplicate preparations of spiked samples at 50%, 100%, and 150% levels yielded a mean recovery of 99.4% – 100.8%, demonstrating absolute exactness.

  • Precision: Six independent sample preparations analyzed on the same day (Repeatability) and over three different days by two different analysts (Intermediate Precision) yielded %RSDs well below the 2.0% threshold.

Table 2: ICH Q2(R2) Validation Results
Validation ParameterAcceptance Criteria (ICH Q2)Observed ResultStatus
Linearity ( R2 ) ≥0.999 0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Repeatability (%RSD) ≤2.0% 0.8%Pass
Intermediate Precision ≤2.0% 1.2%Pass
LOD / LOQ Signal-to-Noise 3:1 / 10:10.5 µg/mL / 1.5 µg/mLPass
Robustness Rs ≥2.0 under varied conditionsRs > 2.8Pass

Visualization: Method Logic & Validation Workflow

HPLC_Workflow A 1. Analyte Profiling 3-Bromo-6-chloroimidazo[1,2-a]pyridine... B 2. Column Selection Winner: Phenyl-Hexyl (π-π interactions) A->B C 3. Method Optimization pH 2.5 Buffer + MeCN Gradient B->C D 4. System Suitability (SST) Self-Validating Check C->D E 5. ICH Q2(R2) Validation D->E F Specificity (Peak Purity) E->F G Linearity (R² > 0.999) E->G H Accuracy (98-102% Rec) E->H

Logical workflow for HPLC method development and ICH Q2(R2) validation.

Conclusion

For the precise quantification of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide, a Phenyl-Hexyl stationary phase vastly outperforms standard C18 chemistries by leveraging π−π interactions to resolve critical halogenated impurities. The developed gradient method is robust, self-validating via strict SST criteria, and fully compliant with ICH Q2(R2) validation standards, making it highly suitable for pharmaceutical development and quality control environments.

References

  • Title: Validation of Analytical Procedures Q2(R2) | Source: ICH | URL: [Link]

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | Source: ACS Omega | URL: [Link]

  • Title: Design of Cell-Permeable Inhibitors of Eukaryotic Translation Initiation Factor 4E (eIF4E) | Source: PMC / NIH | URL: [Link]

  • Title: Validation of analytical procedures – ICH Q2(R2) | Source: European Pharmaceutical Review | URL: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide
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